2-(1,3-苯并噻唑-2-基氨基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

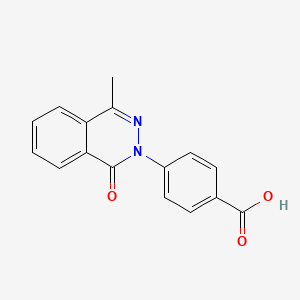

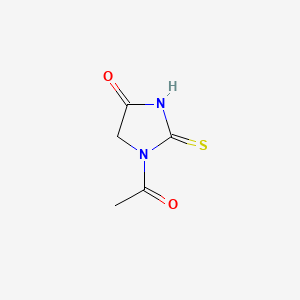

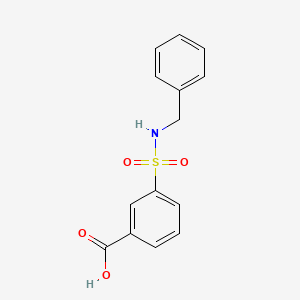

The compound "2-(1,3-Benzothiazol-2-ylamino)acetic acid" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The specific compound is characterized by the presence of an amino group attached to the benzothiazole moiety and an acetic acid group, which may confer unique chemical and physical properties as well as biological activity.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the formation of the thiazole ring followed by functionalization at various positions on the ring system. For example, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a related compound, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, demonstrating the versatility of synthetic approaches to such compounds . Similarly, other derivatives have been synthesized by reacting chloroacetylamino thiazoles with benzoxazole/benzimidazole-2-thioles . These methods often involve the use of acetone and potassium carbonate as the reaction medium and base, respectively.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. X-ray crystallography has been used to unambiguously determine the stereochemical structure of related compounds . The presence of different functional groups, such as amino, thioester, or imino groups, can significantly affect the molecular conformation and the potential for intermolecular interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a range of chemical reactions, including decarboxylation, which has been observed for benzothiazol-2-yl glyoxylic acid and α-amino-benzothiazol-2-yl acetic acid hydrochloride . The decarboxylation process is influenced by factors such as the formation of a planar zwitterion and the stabilization of the intermediate carbanion. Other chemical reactions include the formation of oxadiazoles by cyclodehydration and the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols via condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are determined by their molecular structure. For instance, the molecular mass characteristics of (2-benzothiazolon-3-yl)acetic acid-telechelic poly(ethylene oxides) were analyzed using MALDI-TOF mass spectrometry and size exclusion chromatography, revealing narrow molecular mass distributions and the degree of esterification . The presence of different substituents can also influence properties such as solubility, melting point, and reactivity. The antimicrobial activities of some benzothiazole derivatives have been investigated, showing significant levels of activity against various microorganisms .

科学研究应用

Anti-Tubercular Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Pharmaceutical Chemistry

- Scientific Field: Pharmaceutical Chemistry

- Summary of Application: The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a tragic change in the biological activity of compounds .

- Methods of Application: This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways .

- Results: Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .

Anti-Bacterial and Anti-Fungal Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-bacterial and anti-fungal activities .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .

- Results: The newly synthesized molecules showed potent anti-bacterial and anti-fungal activities .

Anti-Oxidant Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-oxidant activities .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .

- Results: The newly synthesized molecules showed potent anti-oxidant activities .

Anti-Microbial Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-microbial activities .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways .

- Results: The newly synthesized molecules showed potent anti-microbial activities .

Electrophosphorescent Emitter in OLEDs

- Scientific Field: Material Science

- Summary of Application: Benzothiazole derivatives are used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) .

- Methods of Application: The benzothiazole derivatives are incorporated into the OLED structure during the fabrication process .

- Results: The use of benzothiazole derivatives in OLEDs has resulted in improved device performance .

安全和危害

属性

IUPAC Name |

2-(1,3-benzothiazol-2-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWYPNHFJRHOKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332605 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-ylamino)acetic acid | |

CAS RN |

91192-36-8 |

Source

|

| Record name | 2-(1,3-benzothiazol-2-ylamino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。